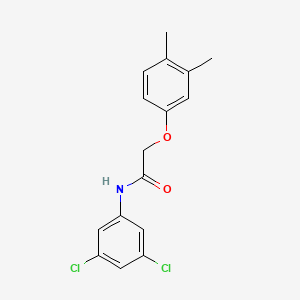
2-ethoxy-N-2-pyridinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-2-pyridinylbenzamide is an organic compound that belongs to the class of benzamides. It is commonly known as EPN and is widely used in scientific research. EPN is an important compound because of its unique properties, which make it an ideal candidate for various applications in the field of pharmacology.
Wirkmechanismus
EPN acts as an acetylcholinesterase inhibitor, which means that it inhibits the activity of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is essential for proper nerve function. By inhibiting this enzyme, EPN increases the levels of acetylcholine in the brain, which can improve nerve function.
Biochemical and Physiological Effects:
EPN has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, EPN has been shown to increase the activity of certain enzymes in the liver, which can improve liver function.
Vorteile Und Einschränkungen Für Laborexperimente
EPN has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, EPN has a high level of selectivity for acetylcholinesterase, which makes it an ideal compound for studying the enzyme's activity. However, EPN also has some limitations. It is toxic to humans and animals, which can make it difficult to use in certain experiments. Additionally, EPN has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on EPN. One area of research is the development of new pesticides based on EPN. Additionally, researchers are investigating the use of EPN as a treatment for neurological disorders such as Alzheimer's disease. Finally, there is ongoing research into the toxicology of EPN, which can help to improve its safety for use in scientific research.
Synthesemethoden
The synthesis of EPN involves the reaction of 2-aminopyridine with ethyl chloroformate and benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is then purified through recrystallization to obtain pure EPN.
Wissenschaftliche Forschungsanwendungen
EPN is used in various scientific research applications, including pharmacology, toxicology, and environmental studies. It is used as a pesticide to control insects and pests in crops and gardens. Additionally, EPN is used as an acetylcholinesterase inhibitor, which makes it an important compound in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-ethoxy-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-12-8-4-3-7-11(12)14(17)16-13-9-5-6-10-15-13/h3-10H,2H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTONUSPULUXBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(pyridin-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5861923.png)


![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B5861947.png)
![3-[(diethylamino)sulfonyl]-N-(4-methylphenyl)benzamide](/img/structure/B5861957.png)
![5-[(2-fluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5861959.png)

![5-{[(4-methoxyphenyl)amino]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5861979.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide](/img/structure/B5861987.png)

![N'-[(3-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5862000.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5862008.png)
